(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine
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Overview
Description
Synthesis Analysis
The specific synthesis process for “(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine” is not detailed in the search results . Synthesis processes for chemical compounds are usually detailed in scientific literature or patents .Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule . Unfortunately, the specific molecular structure of “this compound” is not provided in the search results .Chemical Reactions Analysis
Information regarding the chemical reactions involving “this compound” is not available in the search results . Chemical reactions can provide insights into how the compound interacts with other substances .Physical and Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight . Unfortunately, the specific physical and chemical properties of “this compound” are not detailed in the search results .Scientific Research Applications
Pyrrolidine Derivatives in Synthesis
Pyrrolidine and its derivatives are fundamental in organic synthesis, offering a structural subunit for critical biological molecules like heme and chlorophyll. Their synthesis often involves condensation reactions, providing a pathway to create a wide array of functional derivatives. These compounds are utilized in creating hydroxypyrroles, aldehydes, ketones, acids, esters, and various reduced forms such as pyrrolines and pyrrolidines. Notably, polypyrroles, which form electrically conducting, highly stable, flexible films, highlight the material science applications of these derivatives (Anderson & Liu, 2000).
Catalytic Applications
Cyclic amines, including pyrrolidine derivatives, have been shown to undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the formation of ring-fused pyrrolines. These intermediates can be further oxidized to pyrroles or reduced to pyrrolidines, demonstrating their versatility in synthetic organic chemistry (Kang et al., 2015).
Stereoselective Synthesis
The stereoselective synthesis of complex molecules is another significant application area. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in developing certain antibiotics, showcases the importance of pyrrolidine derivatives in medicinal chemistry. The development of a practical, efficient, and stereoselective process for its preparation underscores the role of such compounds in the synthesis of bioactive molecules (Fleck et al., 2003).
Material Science and Nanotechnology
Pyrrolidine derivatives also find applications in material science and nanotechnology. For example, the aerobic oxidation of cyclic amines to lactams catalyzed by ceria-supported nanogold points to their utility in creating important chemical feedstocks. This process transforms pyrrolidine into 2-pyrrolidone, a key lactam, demonstrating the role of these derivatives in developing new materials and catalysts (Dairo et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3R)-1-(oxetan-3-yl)pyrrolidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6-1-2-9(3-6)7-4-10-5-7/h6-7H,1-5,8H2/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMPDNZPMZCNHS-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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